molecular formula C6H2ClIN2O B13038531 7-Chloro-2-iodooxazolo[4,5-b]pyridine

7-Chloro-2-iodooxazolo[4,5-b]pyridine

Cat. No.: B13038531
M. Wt: 280.45 g/mol
InChI Key: YQFLUZCITLDRBZ-UHFFFAOYSA-N
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Description

7-Chloro-2-iodooxazolo[4,5-b]pyridine is a halogenated heterocyclic compound featuring an oxazolo[4,5-b]pyridine core. This bicyclic system consists of a pyridine ring fused with an oxazole ring at positions 4 and 5. The substitution pattern—chloro at position 7 and iodo at position 2—imparts unique electronic and steric properties.

Properties

Molecular Formula

C6H2ClIN2O

Molecular Weight

280.45 g/mol

IUPAC Name

7-chloro-2-iodo-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C6H2ClIN2O/c7-3-1-2-9-5-4(3)11-6(8)10-5/h1-2H

InChI Key

YQFLUZCITLDRBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)OC(=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-iodooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with iodine and an oxazole precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-iodooxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

7-Chloro-2-iodooxazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2-iodooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-7-butanoyloxazolo[4,5-b]pyridine (CAS 1346531-92-7)

  • Substituents: 4-Chlorophenyl (position 2), butanoyl (position 7).
  • Molecular Weight : 300.74 g/mol.
  • Synthesis : Prepared via condensation reactions under phase-transfer catalysis (PTC) conditions .

2-(4-Chlorophenyl)-7-benzoyloxazolo[4,5-b]pyridine (CAS 60868-41-9)

  • Substituents : 4-Chlorophenyl (position 2), benzoyl (position 7).
  • Molecular Weight : 334.76 g/mol.
  • Key Difference: The benzoyl group at position 7 enhances aromaticity and may influence binding affinity in drug-receptor interactions compared to butanoyl .

Comparison Insight :
The iodo substituent in 7-Chloro-2-iodooxazolo[4,5-b]pyridine offers distinct reactivity (e.g., in cross-coupling reactions) compared to aryl or acyl groups in analogs. Iodine’s larger atomic radius and polarizability may also improve pharmacokinetic properties, such as membrane permeability .

Heterocyclic Variants: Imidazo[4,5-b]pyridines and Thiazolo[4,5-b]pyridines

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 40851-92-1)

  • Substituents : Chloro (position 5), methyl (position 2).
  • Biological Activity : Antituberculotic activity reported in vitro, with minimal cytotoxicity .
  • Synthesis : Derived from imidazo[4,5-b]pyridine precursors via nucleophilic substitution .

5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one

  • Substituents : Methyl (positions 5 and 7).
  • Key Difference : The thiazolo ring introduces sulfur, enhancing hydrogen-bonding capabilities compared to oxazolo derivatives.

Comparison Insight :
Oxazolo derivatives generally exhibit lower metabolic stability than imidazo or thiazolo analogs due to the oxygen atom’s electronegativity. However, the oxazolo core may offer superior selectivity in targeting enzymes like kinases .

Pharmacological Activities

  • Anticancer Potential: Thiazolo[4,5-b]pyridin-2-ones show structure-activity relationships (SAR) dependent on substituent electronegativity and steric bulk .
  • Antiviral Activity : Imidazo[4,5-b]pyridines with alicyclic amine substituents inhibit hepatitis B virus (HBV) replication .
  • Antibacterial Activity : Oxazolidin-2-one-fused imidazo[4,5-b]pyridines are explored for antibacterial applications .

Comparison Insight :
this compound’s halogenated structure may confer dual functionality: chloro for electrophilic interactions and iodine for radiopharmaceutical labeling.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
This compound Oxazolo[4,5-b]pyridine Cl (7), I (2) 310.55* Not reported
2-(4-Chlorophenyl)-7-butanoyloxazolo... Oxazolo[4,5-b]pyridine 4-ClPh (2), COC3H7 (7) 300.74 Synthetic intermediate
5-Chloro-2-methylimidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Cl (5), Me (2) 167.61 Antituberculotic
5,7-Dimethylthiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine Me (5,7) 180.24 Anticancer

*Calculated from molecular formula C₆H₂ClIN₂O.

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